molecular formula C28H27FN4O2 B2394330 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 847396-05-8

2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2394330
CAS No.: 847396-05-8
M. Wt: 470.548
InChI Key: OSAHSVPAQDIAOX-UHFFFAOYSA-N
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Description

2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a sophisticated compound with a multi-faceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide can be achieved through a series of well-orchestrated chemical reactions. Typically, the process might involve:

  • Formation of the Pyrrolidine Core: : Starting with a fluorophenyl derivative, a cyclization reaction to form the pyrrolidine core.

  • Incorporation of the Benzo[d]imidazole Ring: : A coupling reaction with a benzimidazole derivative under catalytic conditions.

  • Amidation: : Introduction of the acetamide group via an amidation reaction, often employing reagents such as isopropylamine and phenylacetyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up, ensuring optimal yields and purity. This involves precise control of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the pyrrolidine ring, yielding various oxidized derivatives.

  • Reduction: : Reduction reactions can modify the benzimidazole or pyrrolidine rings, often using reagents like lithium aluminum hydride.

  • Substitution: : The fluorophenyl group provides a site for nucleophilic substitution reactions, which can introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like sodium azide or halogenating agents for halogenation reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Alcohol derivatives or fully reduced hydrocarbon chains.

  • Substitution: : Introduction of various substituents like alkyl, aryl, or halo groups depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysts: : The compound's structure allows it to function as a ligand in coordination chemistry, aiding in the formation of catalytically active complexes.

  • Organic Synthesis: : Utilized as a building block in the synthesis of more complex organic molecules.

Biology

  • Drug Development:

  • Biological Studies: : Used as a probe to study biochemical pathways and mechanisms.

Medicine

  • Therapeutic Agents: : Potential in developing new therapeutic agents for treating various diseases owing to its unique structural properties.

Industry

  • Material Science: : Utilized in the production of advanced materials with specific functional properties.

  • Chemical Industry: : Employed in the synthesis of intermediates for various industrial chemical processes.

Mechanism of Action

The compound's mechanism of action is largely dependent on its molecular structure, which enables it to interact with specific molecular targets and pathways. The benzo[d]imidazole and pyrrolidinyl rings allow for significant binding affinity to proteins and enzymes, potentially modulating their activity. This interaction can influence pathways involved in disease progression, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

Unique Features

Compared to other compounds with similar structural motifs, 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide stands out due to:

  • Its specific fluorophenyl substitution which provides distinctive chemical reactivity.

  • The combination of benzo[d]imidazole and pyrrolidinyl rings which enhances its binding affinity and specificity for biological targets.

List of Similar Compounds

  • 2-(1H-benzo[d]imidazol-1-yl)-N-phenylacetamide

  • N-(2-fluorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

  • 2-(2-(1H-benzo[d]imidazol-1-yl)-N-isopropylacetamide)

This compound, with its unique structural and functional attributes, offers promising applications across various scientific domains, making it a subject of considerable interest for further research and development.

Properties

IUPAC Name

2-[2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O2/c1-19(2)33(21-10-4-3-5-11-21)27(35)18-32-25-15-9-7-13-23(25)30-28(32)20-16-26(34)31(17-20)24-14-8-6-12-22(24)29/h3-15,19-20H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHSVPAQDIAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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